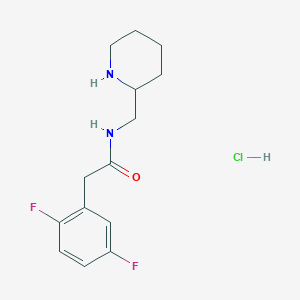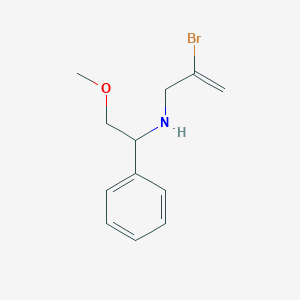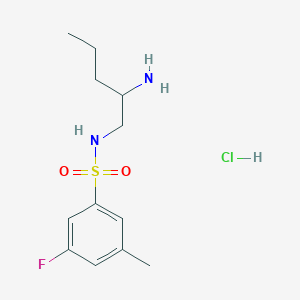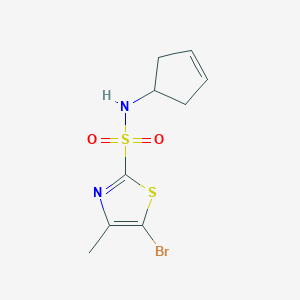![molecular formula C13H17ClFNO2 B7641092 [4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol](/img/structure/B7641092.png)
[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol, also known as CFM-2, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.
Mecanismo De Acción
[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol selectively binds to the glycine site of the NMDA receptor, preventing the binding of glycine and subsequent activation of the receptor. This leads to a reduction in NMDA receptor-mediated synaptic transmission, which can affect learning and memory processes. This compound has also been shown to have an allosteric effect on the NMDA receptor, which can modulate the receptor's activity.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the amplitude and frequency of NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) in hippocampal neurons, which can affect learning and memory processes. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy, as well as neuroprotective effects in models of ischemia and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol has several advantages as a research tool. It is highly selective for the glycine site of the NMDA receptor, which allows for specific modulation of the receptor's activity. This compound also has a long half-life, which allows for sustained effects on the receptor. However, this compound has some limitations as a research tool. Its synthesis method is complex and yields are relatively low. Additionally, this compound has been shown to have off-target effects on other receptors, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research involving [4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol. One potential direction is to investigate its effects on other neurological disorders, such as Parkinson's disease and depression. This compound could also be used in combination with other drugs to investigate potential synergistic effects on the NMDA receptor. Additionally, further research is needed to optimize the synthesis method for this compound and to improve its selectivity for the glycine site of the NMDA receptor.
Métodos De Síntesis
[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol can be synthesized using a multistep process that involves the reaction of 3-chloro-2-fluorobenzyl chloride with morpholine, followed by the addition of methyl magnesium bromide and finally, the reduction of the resulting intermediate with lithium aluminum hydride. The yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol has been found to be a useful tool in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the glycine site of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. This compound has also been used to investigate the role of NMDA receptors in various neurological disorders, including epilepsy, Alzheimer's disease, and schizophrenia.
Propiedades
IUPAC Name |
[4-[(3-chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO2/c1-9-8-18-11(7-17)6-16(9)5-10-3-2-4-12(14)13(10)15/h2-4,9,11,17H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVJKROYQLQZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1CC2=C(C(=CC=C2)Cl)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7641020.png)
![1-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpiperidin-4-amine](/img/structure/B7641023.png)


![(5-fluoropyridin-3-yl)-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641057.png)
![4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B7641062.png)
![1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B7641068.png)


![Cyclopenten-1-yl-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7641081.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7641087.png)

